6'-Amino-2-oxo-2'-(propan-2-YL)-1,2,2',3',4',7'-hexahydro-1'H-spiro[indole-3,8'-isoquinoline]-5',7',7'-tricarbonitrile
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Overview
Description
6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile, typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would require careful control of temperature, pH, and the use of appropriate catalysts to ensure the formation of the desired spiro structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: As a probe for studying biological processes and as a potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved would depend on the particular biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile include other indole derivatives such as:
Indole-3-carboxamide: Known for its anticancer activity.
Indole-2-carboxylate: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone with various biological activities.
Uniqueness
What sets 6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile apart is its unique spiro structure, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Properties
Molecular Formula |
C22H20N6O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
6'-amino-2-oxo-2'-propan-2-ylspiro[1H-indole-3,8'-3,4-dihydro-1H-isoquinoline]-5',7',7'-tricarbonitrile |
InChI |
InChI=1S/C22H20N6O/c1-13(2)28-8-7-14-15(9-23)19(26)21(11-24,12-25)22(17(14)10-28)16-5-3-4-6-18(16)27-20(22)29/h3-6,13H,7-8,10,26H2,1-2H3,(H,27,29) |
InChI Key |
TZTFBVFWQYGYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C3(C4=CC=CC=C4NC3=O)C(C(=C2C#N)N)(C#N)C#N |
Origin of Product |
United States |
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